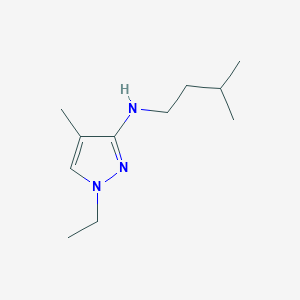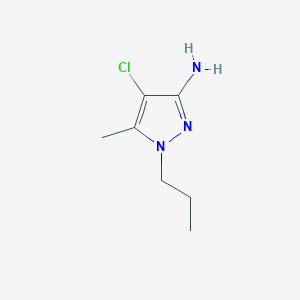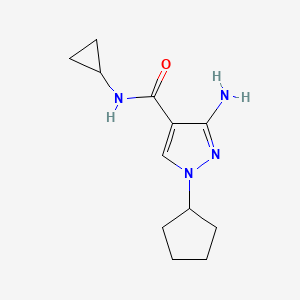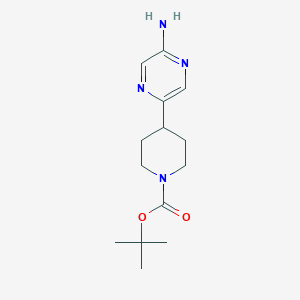-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734248.png)
[(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound characterized by the presence of two pyrazole rings, each substituted with different functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The starting materials are often commercially available pyrazole derivatives. The synthetic route may include:
Alkylation: Introduction of the ethyl group to the pyrazole ring.
Substitution: Incorporation of the trifluoroethyl group into the second pyrazole ring.
Coupling Reaction: Formation of the final compound through a coupling reaction between the two substituted pyrazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce various reduced pyrazole derivatives.
Applications De Recherche Scientifique
(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with different functional groups.
Cresol: A group of aromatic organic compounds with similar structural features.
Uniqueness
(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to its dual pyrazole structure and the presence of both ethyl and trifluoroethyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H16F3N5 |
|---|---|
Poids moléculaire |
287.28 g/mol |
Nom IUPAC |
1-(1-ethylpyrazol-3-yl)-N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C12H16F3N5/c1-2-19-6-4-10(18-19)7-16-8-11-3-5-17-20(11)9-12(13,14)15/h3-6,16H,2,7-9H2,1H3 |
Clé InChI |
NEGQECNCFSNPTP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=N1)CNCC2=CC=NN2CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734206.png)
![(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734211.png)

![N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734221.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734230.png)
![1-(2-fluoroethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734236.png)
![(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734242.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11734250.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734255.png)
